5-Aminosalicylate

Descripción

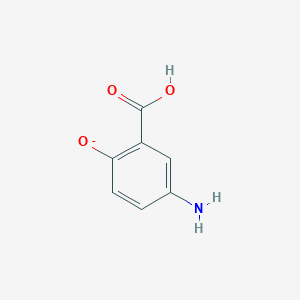

Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-2-carboxyphenolate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,8H2,(H,10,11)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOPZPXVLCULAV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6NO3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Aminosalicylate (5-ASA) Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis and purification techniques for 5-Aminosalicylate (5-ASA), also known as mesalazine. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the primary manufacturing routes, purification strategies, and the underlying mechanistic pathways of this crucial anti-inflammatory agent.

Introduction to this compound (5-ASA)

5-Aminosalicylic acid is a cornerstone in the treatment of inflammatory bowel diseases (IBD), including ulcerative colitis and Crohn's disease.[1] Its therapeutic efficacy is attributed to its topical anti-inflammatory effects on the colonic mucosa.[1] The core challenge in the application of 5-ASA lies in its efficient delivery to the colon, as it is readily absorbed in the upper gastrointestinal tract.[2] This has led to the development of various prodrugs and delayed-release formulations. From a manufacturing perspective, achieving high purity and yield is paramount. This guide delves into the key chemical synthesis and purification methodologies employed to produce high-quality 5-ASA.

Core Synthesis Methodologies

Several synthetic routes to 5-aminosalicylic acid have been established, each with distinct advantages and challenges. The most prominent methods include the reduction of 5-nitrosalicylic acid, the diazotization of aniline followed by coupling with salicylic acid and subsequent reduction, and the direct carboxylation of p-aminophenol.[3]

Reduction of 5-Nitrosalicylic Acid

This method involves the nitration of salicylic acid to form 5-nitrosalicylic acid, which is then reduced to 5-ASA. Catalytic hydrogenation is a common reduction method.

Experimental Protocol: Catalytic Hydrogenation of 5-Nitrosalicylic Acid

-

Reaction Setup: A Parr pressure reactor or a similar hydrogenation apparatus is charged with 5-nitrosalicylic acid (e.g., 10.0 mmol), a catalyst such as 10% Palladium on carbon (Pd/C) (e.g., 200 mg), and a suitable solvent like methanol (e.g., 30 mL).[2]

-

Hydrogenation: The reactor is sealed and purged with hydrogen gas. The reaction mixture is then subjected to hydrogen pressure (e.g., 50 psi) and stirred for a specified duration (e.g., 3 hours) at a controlled temperature.[2]

-

Work-up: Upon completion, the catalyst is removed by filtration. The solvent is then removed from the filtrate by vacuum evaporation to yield the crude 5-aminosalicylic acid.[2]

-

Purification: The crude product is typically purified by recrystallization.

Aniline Diazotization and Azo Coupling Route

This classic route involves the diazotization of aniline, which is then coupled with salicylic acid to form an azo compound, 5-(phenylazo)salicylic acid. This intermediate is subsequently reduced to yield 5-ASA and aniline.

Experimental Protocol: Aniline Route

-

Diazotization of Aniline: Aniline (e.g., 9.31g) is dissolved in an aqueous acidic solution (e.g., hydrochloric acid) and cooled to 0-5°C. A solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.[1][4]

-

Azo Coupling: The freshly prepared diazonium salt solution is added to a cooled alkaline solution of salicylic acid. The pH is carefully controlled (e.g., maintained at alkaline conditions) to facilitate the coupling reaction, forming 5-(phenylazo)salicylic acid.[1][4]

-

Reduction of the Azo Compound: The azo intermediate can be reduced using several methods. A common laboratory and industrial method is catalytic hydrogenation. The 5-(phenylazo)salicylic acid solution is transferred to a pressure reactor with a catalyst (e.g., Palladium on carbon or Raney nickel).[1] Hydrogen gas is introduced under pressure (e.g., 0.2-0.4 MPa) and the reaction is heated (e.g., 50-90°C) until the reduction is complete.[1]

-

Isolation and Purification: After reduction, the catalyst is filtered off. The aniline byproduct is removed by distillation. The pH of the remaining solution is adjusted to the isoelectric point of 5-ASA (around pH 3.0-4.0) with an acid (e.g., hydrochloric acid) to precipitate the product.[1] The precipitated 5-ASA is then collected by filtration, washed, and dried.

Carboxylation of p-Aminophenol (Kolbe-Schmitt Reaction)

This method involves the direct carboxylation of p-aminophenol using carbon dioxide, typically under pressure and at elevated temperatures, in a process analogous to the Kolbe-Schmitt reaction for salicylic acid synthesis.[3][5]

Experimental Protocol: Kolbe-Schmitt Synthesis of 5-ASA

-

Formation of the Phenoxide: p-Aminophenol is reacted with a strong base, such as sodium hydroxide, to form the corresponding sodium phenoxide.[6]

-

Carboxylation: The sodium p-aminophenoxide is then placed in a high-pressure autoclave. Carbon dioxide is introduced at high pressure (e.g., 0.5-3 MPa) and the reactor is heated to a high temperature (e.g., 120-200°C).[3]

-

Work-up and Isolation: After the reaction, the autoclave is cooled and the pressure is released. The reaction mixture, containing the sodium salt of 5-ASA, is dissolved in water.[3]

-

Precipitation: The aqueous solution is then acidified with a mineral acid (e.g., dilute hydrochloric acid) to precipitate the 5-aminosalicylic acid.[3] The product is collected by filtration, washed with cold water, and dried. A total yield exceeding 80% has been reported for this method.[3]

Data Presentation: Comparison of Synthesis Methods

| Synthesis Method | Starting Materials | Key Reagents | Typical Reaction Conditions | Reported Yield | Purity | Key Advantages | Key Disadvantages |

| Reduction of 5-Nitrosalicylic Acid | Salicylic Acid | Nitrating agent (e.g., HNO₃/H₂SO₄), Reducing agent (e.g., H₂/Pd/C) | Nitration at low temp.; Hydrogenation at moderate pressure (e.g., 50 psi)[2] | Good to High (e.g., 80% for a prodrug synthesis)[2] | Generally high after purification | Relatively straightforward reduction step. | Nitration can produce isomeric impurities. |

| Aniline Diazotization Route | Aniline, Salicylic Acid | NaNO₂, HCl, NaOH, Reducing agent (e.g., H₂/Pd/C) | Low temp. diazotization (0-5°C); Reduction at 50-90°C, 0.2-0.4 MPa[1] | High (e.g., 90.1%)[1] | High (e.g., 99.0%)[1] | Well-established industrial process. | Use of aniline (toxic); requires careful temperature control. |

| Carboxylation of p-Aminophenol | p-Aminophenol | CO₂, Strong base (e.g., NaOH, KOH) | High temperature (120-200°C), High pressure (0.5-5.0 MPa)[3][7] | High (e.g., >80% to 92%)[3][7] | Good (e.g., 96-99.5%)[7] | Short process route, low pollution.[3] | Harsh reaction conditions (high T & P); p-aminophenol is prone to oxidation.[3] |

Purification Techniques

Achieving the high purity required for pharmaceutical applications is a critical step in 5-ASA production. The primary methods for purification are recrystallization and chromatography.

Recrystallization

Recrystallization is the most common method for purifying crude 5-ASA. The choice of solvent is crucial for obtaining high purity and a desirable crystal habit.

Experimental Protocol: Recrystallization of 5-ASA

-

Solvent Selection: An ideal solvent should dissolve 5-ASA well at elevated temperatures but poorly at room temperature. Water is a common solvent. The addition of co-solvents like acetone, ethanol, methanol, or isopropanol can be used to modify the crystal habit from the typical needle-like shape.[8]

-

Dissolution: The crude 5-ASA is dissolved in a minimal amount of the hot recrystallization solvent.

-

Decolorization (Optional): If the solution is colored, activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot gravity filtration.

-

Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to maximize crystal formation.

-

Collection and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried.

Chromatographic Purification

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of 5-ASA and can also be adapted for preparative purification.

Experimental Protocol: HPLC Analysis of 5-ASA

-

Column: A reversed-phase C8 or C18 column is typically used. Mixed-mode columns that combine reversed-phase and ion-exchange properties can also provide excellent separation of 5-ASA from its isomers and related impurities.[9][10]

-

Mobile Phase: A common mobile phase is a mixture of methanol and a phosphate buffer (e.g., pH 7.4) in a 20:80 (v/v) ratio for isocratic elution.[9] The mobile phase composition can be adjusted to optimize the separation.

-

Detection: UV detection at a wavelength of around 240-290 nm is suitable for 5-ASA.[9][11]

-

Quantification: Standard curves are generated using solutions of known 5-ASA concentrations to quantify the amount in a sample.

Mandatory Visualizations

Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of 5-ASA.

5-ASA Mechanism of Action: PPAR-γ Signaling Pathway

5-Aminosalicylic acid is believed to exert its anti-inflammatory effects through various mechanisms, with the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) being a key pathway.[12][13] PPAR-γ is a nuclear receptor that plays a crucial role in regulating inflammation and cell proliferation.[12]

Caption: 5-ASA activation of the PPAR-γ signaling pathway.

References

- 1. CN111548283A - One-pot catalytic synthesis method of 5-aminosalicylic acid - Google Patents [patents.google.com]

- 2. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. EP0270815A1 - Process for the preparation of 5-aminosalicylic acid - Google Patents [patents.google.com]

- 5. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 6. asianpubs.org [asianpubs.org]

- 7. US20130281730A1 - Preparation of 5-aminosalicylic acid by gas phase catalytic carboxylation - Google Patents [patents.google.com]

- 8. Role of Solvent Selection on Crystal Habit of 5-Aminosalicylic Acid-Combined Experimental and Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. helixchrom.com [helixchrom.com]

- 10. HPLC Separation of Isomers of Amino Salicylic Acid | SIELC Technologies [sielc.com]

- 11. A Novel Preparation Method for 5-Aminosalicylic Acid Loaded Eudragit S100 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Understanding the Mechanism of 5-ASA in Treating Colonic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of 5-Aminosalicylate (5-ASA) Derivatives: A Deep Dive into Structure-Activity Relationships

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of 5-aminosalicylic acid (5-ASA) in the management of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease, is well-established. However, its clinical utility is often hampered by systemic absorption and the need for high local concentrations in the colon. This has spurred the development of a diverse array of novel 5-ASA derivatives designed to overcome these limitations. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these next-generation compounds, offering valuable insights for the design of more potent and targeted IBD therapies.

Core Principles of 5-ASA Derivative Design

The primary strategy in the evolution of 5-ASA therapeutics has been the development of colon-targeted delivery systems. This is achieved through two main approaches:

-

Prodrugs: These are inactive precursors that are metabolically activated in the colon. The design of 5-ASA prodrugs often involves linking the 5-ASA molecule to a carrier moiety via an azo or amide bond. These bonds are specifically cleaved by bacterial azoreductases or amidases in the colon, releasing the active 5-ASA at the site of inflammation.

-

Delayed-Release Formulations: These formulations utilize pH-sensitive or time-dependent coatings to protect the drug from absorption in the upper gastrointestinal tract and ensure its release in the colon.

Structure-Activity Relationship Insights

The anti-inflammatory activity of 5-ASA derivatives is intricately linked to their chemical structure. Modifications to the 5-ASA scaffold can significantly impact their efficacy, targeting, and side-effect profile.

Prodrug Linkages and Carrier Moieties

The nature of the prodrug linkage and the choice of the carrier molecule are critical determinants of drug delivery and efficacy.

-

Azo-Bonded Prodrugs: Sulfasalazine, the first-generation 5-ASA prodrug, links 5-ASA to sulfapyridine via an azo bond. While effective, the sulfapyridine moiety is associated with a range of side effects. Newer azo-prodrugs like olsalazine (two 5-ASA molecules linked by an azo bond) and balsalazide (5-ASA linked to the inert carrier 4-aminobenzoyl-β-alanine) were developed to mitigate these adverse effects.[1]

-

Amide-Bonded Prodrugs: More recent research has focused on creating amide linkages between 5-ASA and various amino acids, such as glycine and alanine.[2] These prodrugs, like 5-aminosalicyl-glycine (5-ASA-Gly) and 5-aminosalicyl-alanine (5-ASA-ALA), have shown promising results in preclinical studies, demonstrating efficient colonic delivery and therapeutic efficacy.[2][3] The choice of the amino acid carrier can influence the rate of hydrolysis and subsequent release of 5-ASA in the colon.

-

Fatty Acid Conjugates: Conjugation of 5-ASA with fatty acids, such as oleic and linoleic acid, has been explored to enhance its lipophilicity and potentially improve its interaction with inflamed tissues. These derivatives have shown moderate to good improvements in bioactivity compared to the parent drug.[4]

Modifications to the 5-ASA Core

While prodrug strategies have dominated the field, modifications to the 5-ASA molecule itself are also being investigated to enhance its intrinsic anti-inflammatory activity. For instance, the positional isomer, 4-aminosalicylic acid (4-ASA), has been reported to be more potent than 5-ASA in treating IBD.[5]

Quantitative Structure-Activity Relationship Data

The following tables summarize the available quantitative data on the anti-inflammatory activity of various 5-ASA derivatives.

| Compound | Modification | Assay | Result | Reference |

| Sulfasalazine | Azo-prodrug with sulfapyridine | Inhibition of contractile leukotriene formation (rat peritoneal cells) | IC50 = 0.15 mM | [6] |

| 5-ASA | Parent drug | Inhibition of contractile leukotriene formation (rat peritoneal cells) | IC50 = 2.3 mM | [6] |

| 5-ASA-Gly | Amide prodrug with glycine | In vivo recovery in feces (rats) | ~50% as 5-ASA and N-acetyl-5-ASA | [3] |

| 5-ASA-ALA | Amide prodrug with alanine | In vivo therapeutic effect in mice with experimental colitis | Significantly greater than 5-ASA | [2] |

| 4-ASA | Positional isomer | In vivo efficacy in IBD models | More potent than 5-ASA | [5] |

Signaling Pathways and Mechanism of Action

The anti-inflammatory effects of 5-ASA and its derivatives are multifactorial.[7][8] The primary mechanism is believed to be the modulation of inflammatory pathways within the colonic mucosa.

-

PPAR-γ Activation: A key target of 5-ASA is the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in regulating inflammation. 5-ASA has been shown to bind to and activate PPAR-γ, leading to the suppression of pro-inflammatory gene expression.[9]

-

Inhibition of Pro-inflammatory Mediators: 5-ASA derivatives inhibit the production of various pro-inflammatory mediators, including prostaglandins and leukotrienes, by blocking the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[7]

-

MAP Kinase and NF-κB Signaling: Emerging evidence suggests that 5-ASA can also exert its anti-inflammatory effects by inhibiting the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which are key regulators of inflammatory responses.[10] The NF-κB signaling pathway is another important target.

Experimental Protocols

A variety of in vitro and in vivo models are employed to evaluate the efficacy and colon-targeting ability of novel 5-ASA derivatives.

Synthesis of 5-Aminosalicyl-Alanine (5-ASA-ALA)

This protocol describes the synthesis of an amide-linked prodrug of 5-ASA.[2]

-

Protection of the amino group of 5-ASA: The amino group of 5-ASA is first protected, for example, by reacting it with a suitable protecting agent.

-

Activation of the carboxylic acid: The carboxylic acid group of the protected 5-ASA is activated, typically using a coupling agent like dicyclohexylcarbodiimide (DCC).

-

Coupling with alanine methyl ester: The activated 5-ASA is then reacted with alanine methyl ester to form the amide bond.

-

Deprotection: The protecting group on the amino group is removed.

-

Hydrolysis of the ester: The methyl ester of the alanine moiety is hydrolyzed to yield the final product, 5-ASA-ALA.

In Vivo Evaluation in a TNBS-Induced Colitis Model

The trinitrobenzene sulfonic acid (TNBS)-induced colitis model in rats is a widely used preclinical model to assess the efficacy of potential IBD therapies.[10][11][12]

-

Induction of Colitis: Rats are anesthetized, and a solution of TNBS in ethanol is administered intrarectally via a catheter. The ethanol serves to break the mucosal barrier, allowing TNBS to induce a transmural inflammation that mimics Crohn's disease.

-

Treatment: The test compounds (novel 5-ASA derivatives) and control substances (e.g., vehicle, 5-ASA) are administered to the rats, typically orally, for a defined period.

-

Assessment of Colitis: The severity of colitis is assessed using various parameters, including:

-

Clinical signs: Body weight loss, stool consistency, and presence of blood in the stool.

-

Macroscopic scoring: At the end of the study, the colons are excised and scored for visible damage, such as ulceration, inflammation, and bowel wall thickening.

-

Histological analysis: Colonic tissue samples are examined microscopically for signs of inflammation, such as immune cell infiltration and tissue damage.

-

Biochemical markers: The activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils, is often measured in the colonic tissue as an indicator of inflammation.

-

PPAR-γ Transactivation Assay

This in vitro assay is used to determine if a compound can activate the PPAR-γ receptor.[4][13][14][15]

-

Cell Culture: A suitable cell line (e.g., HEK293T) is co-transfected with two plasmids: one expressing the PPAR-γ protein and another containing a reporter gene (e.g., luciferase) under the control of a PPAR-γ response element (PPRE).

-

Treatment: The transfected cells are treated with the test compounds (novel 5-ASA derivatives) at various concentrations. A known PPAR-γ agonist (e.g., rosiglitazone) is used as a positive control.

-

Luciferase Assay: After an incubation period, the cells are lysed, and the activity of the luciferase reporter enzyme is measured using a luminometer.

-

Data Analysis: An increase in luciferase activity in the presence of the test compound indicates that it is an agonist of PPAR-γ. The potency of the compound is typically expressed as its EC50 value (the concentration at which it elicits 50% of the maximal response).

Future Directions

The field of 5-ASA derivative research continues to evolve, with a focus on developing compounds with enhanced efficacy and improved safety profiles. Future research directions may include:

-

Dual-Action Derivatives: Designing molecules that not only deliver 5-ASA but also have their own intrinsic anti-inflammatory or other beneficial activities.

-

Novel Carrier Moieties: Exploring new carrier molecules and linkages to further optimize colon-specific delivery and release kinetics.

-

Targeting Other Inflammatory Pathways: Developing 5-ASA derivatives that can modulate other key inflammatory pathways beyond PPAR-γ and COX/LOX.

-

Personalized Medicine: Investigating how the gut microbiome of individual patients may influence the metabolism and efficacy of different 5-ASA prodrugs.

By continuing to explore the intricate structure-activity relationships of novel 5-aminosalicylate derivatives, the scientific community is poised to develop next-generation therapies that offer improved outcomes for patients with inflammatory bowel disease.

References

- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and in vitro/in vivo evaluation of 5-aminosalicyl-glycine as a colon-specific prodrug of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. Colon-specific prodrugs of 4-aminosalicylic acid for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfasalazine and 5-aminosalicylic acid inhibit contractile leukotriene formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Aminosalicylic Acid Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 8. Aminosalicylates: Types, Generic Brands, Benefits, Risks [verywellhealth.com]

- 9. wjgnet.com [wjgnet.com]

- 10. mdpi.com [mdpi.com]

- 11. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. KoreaMed Synapse [synapse.koreamed.org]

- 13. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. content.abcam.com [content.abcam.com]

The Pleiotropic Effects of 5-Aminosalicylate on Core Molecular Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminosalicylic acid (5-ASA), the active moiety of sulfasalazine and the cornerstone of therapy for mild-to-moderate ulcerative colitis, exerts its therapeutic effects through a complex and multifaceted mechanism of action.[1] Beyond its well-established anti-inflammatory properties, 5-ASA modulates a host of intracellular signaling pathways implicated in inflammation, cell proliferation, and apoptosis. This technical guide provides a comprehensive overview of the core molecular signaling pathways affected by 5-ASA, presenting quantitative data, detailed experimental protocols, and visual representations of the intricate molecular interactions.

Core Signaling Pathways Modulated by 5-Aminosalicylate

5-ASA's therapeutic efficacy stems from its ability to concurrently influence several key signaling cascades. The primary pathways affected include the Nuclear Factor-kappa B (NF-κB) pathway, the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) signaling cascade, the Wnt/β-catenin pathway, and to a significant extent, the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In inflammatory conditions, the activation of NF-κB leads to the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. 5-ASA has been shown to inhibit NF-κB activation, thereby dampening the inflammatory cascade.[2]

Mechanism of 5-ASA Action:

5-ASA's inhibitory effect on the NF-κB pathway is multifaceted. It has been reported to decrease the activity of the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα. This inhibition prevents the degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target gene expression.[2]

Diagram of the NF-κB Signaling Pathway and 5-ASA Intervention:

Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) Signaling

PPAR-γ is a nuclear receptor that plays a critical role in regulating inflammation and metabolism. Activation of PPAR-γ has been shown to exert anti-inflammatory effects in the gut. 5-ASA is a known agonist of PPAR-γ.[3]

Mechanism of 5-ASA Action:

5-ASA binds to and activates PPAR-γ, leading to its translocation to the nucleus. Once in the nucleus, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding can transactivate genes with anti-inflammatory properties and transrepress the expression of pro-inflammatory genes, in part by interfering with the NF-κB signaling pathway.

Diagram of the PPAR-γ Signaling Pathway and 5-ASA Activation:

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for intestinal epithelial cell proliferation and differentiation. Dysregulation of this pathway is a key event in the development of colorectal cancer. 5-ASA has been shown to inhibit Wnt/β-catenin signaling, which may contribute to its chemopreventive effects.[1][2]

Mechanism of 5-ASA Action:

5-ASA appears to inhibit the Wnt/β-catenin pathway through multiple mechanisms. It can reduce the levels of nuclear β-catenin and decrease the transcriptional activity of the β-catenin/T-cell factor (TCF) complex.[1] This leads to the downregulation of Wnt target genes that promote cell proliferation, such as c-Myc and Cyclin D1.

Diagram of the Wnt/β-catenin Signaling Pathway and 5-ASA Intervention:

References

5-Aminosalicylate: A Comprehensive Technical Guide to its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminosalicylic acid (5-ASA), also known as mesalamine, is a cornerstone in the therapeutic management of inflammatory bowel disease (IBD), particularly ulcerative colitis (UC). Its efficacy is primarily attributed to its topical anti-inflammatory effects within the gastrointestinal tract. This technical guide provides an in-depth exploration of the pharmacology and toxicology of 5-ASA, with a focus on its molecular mechanisms of action, pharmacokinetic profiles across various formulations, and its safety profile. Detailed experimental protocols for preclinical evaluation and visualizations of key signaling pathways are included to support further research and drug development efforts in this area.

Pharmacology

Mechanism of Action

5-ASA exerts its anti-inflammatory effects through a multi-faceted mechanism that involves the modulation of several key signaling pathways and enzymatic activities. Unlike systemic anti-inflammatory agents, 5-ASA's therapeutic action is largely localized to the intestinal mucosa.

The primary mechanisms of action include:

-

Inhibition of Pro-inflammatory Mediators: 5-ASA is known to inhibit the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of prostaglandins and leukotrienes, which are key mediators of inflammation.[1] While it inhibits both COX-1 and COX-2, its action is considered to be a significant contributor to its anti-inflammatory properties.[2]

-

Scavenging of Reactive Oxygen Species (ROS): 5-ASA possesses antioxidant properties and can scavenge free radicals, which are produced in excess at sites of inflammation and contribute to tissue damage.

-

Modulation of Nuclear Factor-kappa B (NF-κB) Signaling: A critical mechanism of 5-ASA is its ability to inhibit the NF-κB signaling pathway, a central regulator of inflammatory responses. 5-ASA has been shown to inhibit the TNFα-stimulated phosphorylation of IκBα by the IκB kinase (IKK) complex, which prevents the degradation of IκBα and the subsequent translocation of the active NF-κB dimer to the nucleus.[3] This leads to a downstream reduction in the expression of pro-inflammatory cytokines.

-

Activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ): 5-ASA is a ligand for PPAR-γ, a nuclear receptor that plays a crucial role in regulating inflammation and cell proliferation.[4] The binding of 5-ASA to PPAR-γ is thought to be of relatively low affinity.[5] Activation of PPAR-γ by 5-ASA can suppress inflammatory responses in the colonic epithelium.[5]

-

Modulation of Wnt/β-catenin Signaling: 5-ASA has been shown to influence the Wnt/β-catenin pathway, which is often dysregulated in IBD and colorectal cancer. It can promote the sequestration of β-catenin to the plasma membrane and modulate the expression of downstream target genes.[6][7]

Pharmacokinetics

The clinical efficacy of 5-ASA is dependent on achieving adequate concentrations at the site of inflammation in the colon. Various oral formulations have been developed to optimize drug delivery to the distal gastrointestinal tract and minimize systemic absorption.

-

Absorption: When administered orally without a protective coating, 5-ASA is readily absorbed in the small intestine.[1] To circumvent this, oral formulations are designed as prodrugs (e.g., sulfasalazine, olsalazine, balsalazide) or as delayed-release or extended-release formulations (e.g., Asacol, Pentasa, Lialda).[8] Prodrugs are cleaved by bacterial azoreductases in the colon to release the active 5-ASA moiety. Delayed-release formulations often use pH-sensitive coatings that dissolve at the higher pH of the distal ileum and colon, while extended-release formulations provide a gradual release of the drug throughout the gastrointestinal tract.

-

Metabolism: Absorbed 5-ASA is extensively metabolized, primarily in the liver and intestinal mucosa, to its inactive metabolite, N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA).[1]

-

Excretion: Both 5-ASA and N-Ac-5-ASA are primarily excreted in the urine, with a smaller fraction eliminated in the feces.[9]

Data Presentation: Pharmacokinetic Parameters of Oral 5-ASA Formulations

The following table summarizes key pharmacokinetic parameters for various oral 5-ASA formulations. Values can vary depending on the study population and analytical methods used.

| Formulation | Prodrug/Release Mechanism | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Urinary Excretion (% of dose) | Fecal Excretion (% of dose) |

| Sulfasalazine | Prodrug (Azo-bond) | 2g | 0.7–3.5 | 11.6–15.0 | 9.6–27.5 | 11–33 | 23–75 |

| Olsalazine | Prodrug (Azo-bond) | 1g | 1.2–4.5 | - | - | 14–31 | 17–50 |

| Balsalazide | Prodrug (Azo-bond) | 2.25g | 2.3–3.5 | 9.2–9.5 | 13.9–22.8 | 12–35 | 22–46 |

| Asacol | Delayed-release (pH-dependent) | 2.4g | 2.1–10.5 | 5.3–14.7 | 21.5–306.9 | 10–40 | 20–64 |

| Pentasa | Extended-release (time-dependent) | 2g | 6.5 | 3.5 | 28.5 | 15–53 | 12–59 |

| Lialda/Mezavant | Delayed and extended-release | 2.4g | ~2100 | 10–14 | ~21000 | ~21 | - |

Data compiled from multiple sources.[8][9][10] Cmax and AUC values for Lialda are for N-Ac-5-ASA.[10]

Toxicology

5-ASA is generally considered a safe and well-tolerated medication for long-term use. However, adverse effects can occur, ranging from mild and transient to rare but serious toxicities.

Adverse Effects

The most common adverse effects associated with 5-ASA therapy include:

-

Headache

-

Nausea

-

Abdominal pain

-

Diarrhea

-

Rash

Less common but more severe adverse effects include:

-

Interstitial Nephritis: A rare but serious form of kidney inflammation. Regular monitoring of renal function is recommended.

-

Pancreatitis: Inflammation of the pancreas.

-

Hepatotoxicity: Liver injury, which is typically mild and reversible.

-

Blood Dyscrasias: Rare reports of blood disorders.

-

5-ASA Intolerance: A paradoxical worsening of colitis symptoms, which can be difficult to distinguish from a disease flare.

Sulfasalazine is associated with a higher incidence of adverse effects due to its sulfapyridine moiety, including male infertility (reversible upon discontinuation), and hypersensitivity reactions in individuals with sulfa allergies.

Data Presentation: Incidence of Common Adverse Effects of Mesalamine

The following table summarizes the incidence of common adverse effects reported in clinical trials of mesalamine.

| Adverse Effect | Incidence Rate (%) |

| Headache | 3.8 - 14 |

| Abdominal Pain | 3.8 - 12 |

| Nausea | 2 - 10 |

| Diarrhea | 2 - 8 |

| Rash | 1 - 5 |

| Worsening of Colitis | < 3 |

| Pancreatitis | < 1 |

| Interstitial Nephritis | < 0.1 |

Incidence rates are approximate and can vary based on the specific formulation, dose, and patient population.

Experimental Protocols

In Vitro Assessment of Anti-inflammatory Activity

Objective: To evaluate the ability of 5-ASA to inhibit pro-inflammatory cytokine secretion from intestinal epithelial cells.

Cell Line: Caco-2 human colorectal adenocarcinoma cells.

Methodology:

-

Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% non-essential amino acids at 37°C in a 5% CO2 humidified atmosphere.

-

Cell Seeding: Seed Caco-2 cells onto permeable Transwell® inserts to allow for the formation of a polarized monolayer, mimicking the intestinal epithelium.

-

Differentiation: Allow the cells to differentiate for 14-21 days, monitoring the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

-

Treatment: Pre-treat the basolateral side of the differentiated Caco-2 monolayers with varying concentrations of 5-ASA for 24 hours.

-

Inflammatory Challenge: Stimulate the basolateral compartment with a pro-inflammatory cytokine, such as tumor necrosis factor-alpha (TNF-α) (e.g., 10-100 ng/mL), for a defined period (e.g., 6-24 hours).[11][12]

-

Supernatant Collection: Collect the supernatant from both the apical and basolateral compartments.

-

Cytokine Measurement: Quantify the concentration of a pro-inflammatory chemokine, such as Interleukin-8 (IL-8), in the supernatants using an enzyme-linked immunosorbent assay (ELISA).[13]

-

Data Analysis: Compare the IL-8 secretion in 5-ASA-treated cells to that of vehicle-treated, TNF-α-stimulated cells to determine the inhibitory effect of 5-ASA.

In Vivo Evaluation of Efficacy in a Murine Model of Colitis

Objective: To assess the therapeutic efficacy of 5-ASA in a dextran sulfate sodium (DSS)-induced colitis model in mice.

Animal Model: C57BL/6 mice are commonly used.

Methodology:

-

Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.[14][15]

-

Treatment Groups: Randomly assign mice to different treatment groups:

-

Control (no DSS, vehicle treatment)

-

DSS + Vehicle

-

DSS + 5-ASA (at various doses, e.g., 50-200 mg/kg/day, administered orally or rectally)

-

-

Daily Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).

-

Termination and Sample Collection: At the end of the study period (e.g., day 7-10), euthanize the mice and collect the colon.

-

Macroscopic Evaluation: Measure the length of the colon and assess for macroscopic signs of inflammation.

-

Histological Analysis: Fix a section of the distal colon in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining.

-

Histological Scoring: Score the H&E stained sections for the severity of inflammation, crypt damage, and ulceration using a validated scoring system.[14][16][17]

-

Data Analysis: Compare the DAI scores, colon length, and histological scores between the 5-ASA-treated groups and the DSS + Vehicle group to determine the therapeutic efficacy of 5-ASA.

In Vitro Drug Release Testing for Enteric-Coated Tablets

Objective: To evaluate the in vitro drug release profile of an enteric-coated 5-ASA tablet to ensure delayed release in acidic conditions and subsequent release in a neutral pH environment.

Apparatus: USP Apparatus 2 (Paddle Apparatus) or USP Apparatus 3 (Reciprocating Cylinder).[18][19]

Methodology:

-

Acid Stage:

-

Medium: 750 mL of 0.1 N HCl.

-

Temperature: 37 ± 0.5°C.

-

Agitation: 50-100 rpm.

-

Duration: 2 hours.

-

Sampling: At the end of 2 hours, withdraw a sample to determine the amount of drug released in the acidic medium. The acceptance criteria for this stage are typically very low (e.g., not more than 10% of the labeled amount of 5-ASA released).[20]

-

-

Buffer Stage:

-

Medium Change: Add 250 mL of a pre-warmed (37 ± 0.5°C) phosphate buffer concentrate to the dissolution vessel to adjust the pH to 6.8.

-

Duration: Continue the dissolution testing for an additional specified period (e.g., 45-60 minutes).

-

Sampling: Withdraw samples at predetermined time intervals (e.g., 15, 30, 45, and 60 minutes).

-

-

Drug Quantification: Analyze the concentration of 5-ASA in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

-

Data Analysis: Plot the cumulative percentage of drug released versus time to generate a dissolution profile. The acceptance criteria for the buffer stage typically require that not less than 80% of the labeled amount of 5-ASA is released within the specified time.[20]

Mandatory Visualizations

Signaling Pathways

Caption: 5-ASA inhibits the NF-κB signaling pathway.

Caption: 5-ASA activates the PPAR-γ signaling pathway.

Caption: 5-ASA modulates the Wnt/β-catenin signaling pathway.

Experimental Workflows

Caption: Workflow for in vitro anti-inflammatory assay.

Caption: Workflow for DSS-induced colitis model.

Conclusion

5-Aminosalicylate remains a first-line therapy for mild to moderate ulcerative colitis due to its favorable efficacy and safety profile. Its topical anti-inflammatory action, mediated through multiple pathways including the inhibition of NF-κB and activation of PPAR-γ, underscores its targeted therapeutic benefit. The development of various oral formulations has significantly improved the delivery of 5-ASA to the colon, thereby enhancing its therapeutic index. While generally well-tolerated, awareness of potential adverse effects, particularly rare but serious toxicities like interstitial nephritis, is crucial for safe clinical use. Continued research into the molecular mechanisms of 5-ASA and the development of novel drug delivery systems hold promise for further optimizing its therapeutic potential in the management of IBD.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclooxygenase-2-dependent and -independent inhibition of proliferation of colon cancer cells by 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aminosalicylic Acid Inhibits IκB Kinase α Phosphorylation of IκBα in Mouse Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peroxisome proliferator activated receptor γ in colonic epithelial cells protects against experimental inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KLF4 Mediates the Effect of 5-ASA on the β-Catenin Pathway in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-ASA inhibits epithelial β-catenin activation in chronic ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Systematic review: the pharmacokinetic profiles of oral mesalazine formulations and mesalazine pro-drugs used in the management of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. TNF-α Induces Vectorial Secretion of IL-8 in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TNF-α induces vectorial secretion of IL-8 in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulation of interleukin-8 secretion in human intestinal epithelial Caco-2 cells by alpha-humulene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An entirely automated method to score DSS-induced colitis in mice by digital image analysis of pathology slides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DSS-induced colitis and histological scoring. [bio-protocol.org]

- 16. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. scispace.com [scispace.com]

- 19. Preparation and evaluation of enteric coated tablets of hot melt extruded lansoprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dissolutiontech.com [dissolutiontech.com]

The Evolution of 5-Aminosalicylate in the Treatment of Inflammatory Bowel Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminosalicylic acid (5-ASA), the active component of sulfasalazine, has been a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis, for over half a century.[1] Its journey from a component of a larger drug to a class of therapeutics with sophisticated delivery systems is a story of scientific inquiry, clinical observation, and pharmaceutical innovation. This technical guide provides an in-depth exploration of the historical development of 5-ASA, its mechanisms of action, and the evolution of its formulations, supported by quantitative data from pivotal clinical trials and detailed experimental protocols.

The Dawn of 5-ASA: The Sulfasalazine Era

The story of 5-ASA in IBD treatment begins with the synthesis of sulfasalazine (Salazopyrin) in the 1940s.[2] Initially developed for rheumatoid arthritis, its efficacy in ulcerative colitis was a serendipitous discovery.[3] Sulfasalazine is a prodrug that links sulfapyridine to 5-ASA via an azo bond.[2] It was later understood that the therapeutic effect in IBD was primarily due to the 5-ASA moiety, which is released in the colon by the action of bacterial azoreductases.[2] The sulfapyridine component, while crucial for delivering 5-ASA to the colon, was found to be responsible for many of the adverse effects associated with the drug.[4]

Pivotal Clinical Data for Sulfasalazine

Early clinical trials, though not as rigorously designed as modern studies, established the efficacy of sulfasalazine for both inducing and maintaining remission in ulcerative colitis.

| Table 1: Efficacy of Sulfasalazine in Ulcerative Colitis (Pivotal Early Trials) | ||||

| Study | Indication | Dosage | Control | Primary Outcome |

| Klotz et al. (1980)[2] | Active UC & Crohn's | 1g three times a day | Sulfapyridine (0.5g tid) & 5-ASA suppositories (0.5g tid) | Remission Rate: 64% |

| Palmer et al. (1981)[4] | Active UC | 3g nightly enema | Placebo enema | Improvement: 70% |

| Azad Khan et al. (1980)[5] | Maintenance of Remission in UC | 1g, 2g, or 4g daily | - | Relapse rates at 6 months varied by dose, establishing 2g/day as a satisfactory maintenance dose. |

The Advent of Modern 5-ASA Formulations

The recognition that 5-ASA was the active therapeutic agent and that sulfapyridine was responsible for most side effects spurred the development of new formulations designed to deliver 5-ASA directly to the inflamed portions of the gut while minimizing systemic absorption and adverse events. These formulations can be broadly categorized into pH-dependent release, time-dependent release, and prodrugs.

pH-Dependent Release Mesalamine (Asacol)

Asacol features a Eudragit-S coating that dissolves at a pH of 7 or higher, releasing mesalamine (the generic name for 5-ASA) in the terminal ileum and colon.[6]

Time-Dependent Release Mesalamine (Pentasa)

Pentasa consists of microgranules of mesalamine coated with ethylcellulose, allowing for a slow, continuous release of the drug from the duodenum to the rectum.[7]

Multi-Matrix System (MMX) Mesalamine (Lialda/Mezavant)

Lialda utilizes MMX technology, which combines a pH-dependent coating with a lipophilic and hydrophilic matrix, to provide a once-daily dosing option with even distribution of mesalamine throughout the colon.[8][9]

Prodrugs: Olsalazine and Balsalazide

Olsalazine (Dipentum) is a dimer of two 5-ASA molecules linked by an azo bond, which is cleaved by colonic bacteria.[10][11] Balsalazide (Colazal) is another prodrug that links 5-ASA to an inert carrier molecule, 4-aminobenzoyl-beta-alanine, via an azo bond.[12][13]

Comparative Efficacy of Modern 5-ASA Formulations

Numerous clinical trials have evaluated the efficacy of these newer formulations for both the induction and maintenance of remission in ulcerative colitis.

| Table 2: Comparative Efficacy of Modern Oral 5-ASA Formulations for Induction of Remission in Mild-to-Moderate Ulcerative Colitis | ||||

| Formulation | Pivotal Trial(s) | Dosage | Comparator(s) | Remission/Improvement Rate |

| Asacol (pH-dependent) | ASCEND II[14] | 4.8 g/day | 2.4 g/day | 72% improvement in moderate UC |

| Hanauer et al.[6] | 2.4 g/day | Placebo | 49% sigmoidoscopic improvement | |

| Pentasa (time-dependent) | Hanauer et al. (1993)[7] | 2 g/day & 4 g/day | Placebo | 29% remission (both doses) vs. 12% for placebo |

| Lialda (MMX) | Kamm et al. (2007)[8] | 2.4 g/day & 4.8 g/day | Placebo, Asacol 2.4 g/day | 34.1% & 29.2% remission vs. 12.9% for placebo |

| Olsalazine | Meyers et al. (1987)[15] | 3 g/day | Placebo | 50% clinical improvement vs. 16% for placebo |

| Balsalazide | - | - | Placebo | Significantly improved clinical response and remission rates |

| Table 3: Comparative Efficacy of Modern Oral 5-ASA Formulations for Maintenance of Remission in Ulcerative Colitis | ||||

| Formulation | Pivotal Trial(s) | Dosage | Comparator(s) | Maintenance of Remission Rate |

| Asacol (pH-dependent) | CODA Study[16] | 2.4 g/day (once daily) | 2.4 g/day (thrice daily) | 69% (once daily) vs. 55% (thrice daily) |

| Pentasa (time-dependent) | -[17] | 2 g/day (once daily) | 2 g/day (twice daily) | 74% (once daily) vs. 64% (twice daily) |

| Lialda (MMX) | Shire Press Release (2011)[18] | 2.4 g/day (once daily) | Mesalamine DR 1.6 g/day (twice daily) | 83.7% vs. 81.5% |

| Olsalazine | Sandberg-Gertzén et al. (1993)[19] | 2 g/day | Placebo | Median time to relapse: 342 days vs. 100 days for placebo |

Mechanisms of Action: Unraveling the Molecular Pathways

The anti-inflammatory effects of 5-ASA are multifactorial and involve the modulation of several key signaling pathways implicated in the pathogenesis of IBD. The primary mechanisms include the inhibition of the nuclear factor-kappa B (NF-κB) pathway and the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).

Inhibition of the NF-κB Signaling Pathway

NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In the inflamed mucosa of IBD patients, NF-κB is constitutively active. 5-ASA has been shown to inhibit NF-κB activation, thereby downregulating the inflammatory cascade.[5]

References

- 1. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic efficacy of sulfasalazine and its metabolites in patients with ulcerative colitis and Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A controlled therapeutic trial of long-term maintenance treatment of ulcerative colitis with sulphazalazine (Salazopyrin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulphasalazine retention enemas in ulcerative colitis: a double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimum dose of sulphasalazine for maintenance treatment in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Mesalamine capsules for treatment of active ulcerative colitis: results of a controlled trial. Pentasa Study Group. | Semantic Scholar [semanticscholar.org]

- 8. Shire Pharmaceuticals Analysis of Ulcerative Colitis (UC) Time to Symptom Resolution Data from Pivotal Study of LIALDA(TM) (mesalamine) Presented at DDW - BioSpace [biospace.com]

- 9. LIALDA (TM) demonstrates prolonged release of mesalamine | EurekAlert! [eurekalert.org]

- 10. Olsalazine versus placebo in the treatment of mild to moderate ulcerative colitis: a randomised double blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Double-blind placebo-controlled study of olsalazine in the treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Balsalazide: a novel 5-aminosalicylate prodrug for the treatment of active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Olsalazine sodium in the treatment of ulcerative colitis among patients intolerant of sulfasalazine. A prospective, randomized, placebo-controlled, double-blind, dose-ranging clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. One-year Investigator-blind Randomized Multicenter Trial Comparing Asacol 2.4 g Once Daily with 800 mg Three Times Daily for Maintenance of Remission in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mesalazine in inflammatory bowel disease: A trendy topic once again? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fiercepharma.com [fiercepharma.com]

- 19. Olsalazine in maintenance of clinical remission in patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antineoplastic Effect of 5-Aminosalicylate in the Intestine: A PPARγ-Mediated Mechanism

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Epidemiological and preclinical evidence suggests that 5-aminosalicylate (5-ASA), a first-line therapy for inflammatory bowel disease (IBD), possesses a chemopreventive and antineoplastic effect against colorectal cancer (CRC).[1][2][3] This effect is not solely a consequence of its anti-inflammatory properties but is significantly mediated through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor with known roles in cell differentiation, apoptosis, and inflammation. This guide provides an in-depth analysis of the signaling pathways, experimental evidence, and methodologies demonstrating the PPARγ-dependent antineoplastic activity of 5-ASA in the intestine.

Core Mechanism: PPARγ Activation by 5-ASA

5-ASA acts as a ligand for PPARγ, enhancing its expression and promoting its translocation from the cytoplasm to the nucleus in intestinal cells.[3] Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in cell cycle arrest, apoptosis, and inflammation, ultimately leading to an antineoplastic outcome. The critical role of PPARγ is demonstrated by experiments where its chemical inhibition with antagonists like GW9662 or its knockdown abolishes the anticancer effects of 5-ASA.[1][2]

Signaling Pathway Overview

The activation of PPARγ by 5-ASA initiates a cascade of events that inhibit cancer cell growth. Key downstream effects include the induction of apoptosis and the inhibition of cell proliferation. This pathway is distinct from the mechanism of traditional cytotoxic drugs like etoposide.[1][2][4] Furthermore, 5-ASA's activation of PPARγ influences other critical cancer-related pathways, including the Wnt/β-catenin and NF-κB signaling cascades.[3][5][6]

Quantitative Data Presentation

The antineoplastic effects of 5-ASA have been quantified in both in vitro and in vivo models. The data consistently show a significant reduction in cancer cell viability and tumor growth, which is reversible upon blockade of PPARγ.

Table 1: In Vitro Effects of 5-ASA on HT-29 Colon Cancer Cells

| Parameter | Control (Untreated) | 5-ASA (30 mM) | 5-ASA + GW9662 (10⁻⁶ M) | Rosiglitazone (10⁻⁵ M) | Rosiglitazone + GW9662 | Etoposide (50 mM) | Reference |

| Cell Growth Inhibition | 0% | ~60% | Effect Abolished | Significant Inhibition | Effect Abolished | Significant Inhibition | [1][7] |

| Cell Proliferation Inhibition (% Ki-67 positive) | 94 ± 1% | 35 ± 4% (~63% inhibition) | Effect Blocked | Significant Inhibition | Effect Blocked | N/A | [1][8] |

| Apoptosis (% TUNEL positive cells) | ~0% | 83 ± 1% | 35 ± 0.1% | 62% | Effect Blocked | 95% | [1][4] |

Data compiled from studies on HT-29 human colon adenocarcinoma cells. Rosiglitazone is a known PPARγ ligand, and Etoposide is a standard anticancer drug. GW9662 is a PPARγ antagonist.

Table 2: In Vivo Effects of 5-ASA on Xenograft and Carcinogenesis Models

| Model | Treatment Group | Outcome Metric | Result | Reference |

| SCID Mice Xenograft (HT-29 cells) | 5-ASA (50 mM, 21 days) | Tumor Weight & Volume Reduction | ~80-86% reduction vs. control | [1][2][4] |

| SCID Mice Xenograft (HT-29 cells) | 5-ASA + GW9662 | Tumor Growth | Therapeutic effect of 5-ASA abolished | [1][2] |

| AOM-Induced Carcinogenesis (A/JOlaHsd Mice) | 5-ASA | Aberrant Crypt Foci (ACF) Reduction | ~75% reduction | [1][2][4] |

| AOM-Induced Carcinogenesis (A/JOlaHsd Mice) | 5-ASA | Aberrant Crypts (AC) Reduction | ~22% reduction | [1][2][4] |

| AOM-Induced Carcinogenesis (A/JOlaHsd Mice) | 5-ASA + GW9662 | ACF/AC Formation | Suppressive effect of 5-ASA was absent | [1][2] |

AOM (azoxymethane) is a potent carcinogen used to induce colon cancer in rodent models.

Key Experimental Protocols

Reproducibility is paramount in scientific research. The following sections detail the methodologies used to generate the data supporting the 5-ASA/PPARγ mechanism.

Cell Culture and Treatment

-

Cell Lines: HT-29 and Caco-2 (human colorectal adenocarcinoma cells) are commonly used.[1][2][4]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment Protocol: For experiments, cells are seeded and allowed to adhere. They are then treated with 5-ASA (typically 10-50 mM), rosiglitazone (10⁻⁵ M as a positive control), and/or the PPARγ antagonist GW9662 (10⁻⁶ M) for specified durations (e.g., 24-48 hours).[1][4][7]

Cell Proliferation Assay (Ki-67 Staining)

-

Principle: Ki-67 is a nuclear protein associated with cell proliferation. Its presence is indicative of active cell division.

-

Methodology:

-

Cells are cultured on coverslips and treated as described above.

-

After treatment, cells are fixed (e.g., with paraformaldehyde) and permeabilized.

-

Cells are incubated with a primary antibody against Ki-67.

-

A secondary antibody conjugated to a fluorescent marker is applied.

-

Nuclei are counterstained with a DNA dye (e.g., Hoechst 33342).[8]

-

Coverslips are mounted, and the percentage of Ki-67 positive cells is determined by counting at least 500 cells per sample under a fluorescence microscope.[8]

-

Apoptosis Assay (TUNEL Assay)

-

Principle: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[1]

-

Methodology:

-

After treatment, cells are fixed and permeabilized.

-

The TUNEL reaction mixture, containing Terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., dUTP-FITC), is added. TdT incorporates the labeled nucleotides at the 3'-hydroxyl ends of fragmented DNA.

-

Samples are analyzed via fluorescence microscopy or flow cytometry.

-

The percentage of apoptotic (TUNEL-positive) cells is calculated by counting a minimum of 500 cells per sample.[1][4]

In Vivo Xenograft Tumor Model

-

Principle: This model assesses the effect of a compound on the growth of human cancer cells implanted in immunocompromised mice.

-

Methodology:

-

Animal Model: Severe Combined Immunodeficiency (SCID) mice are used.[1][2]

-

Cell Implantation: HT-29 cells are harvested and injected subcutaneously into the flanks of the mice.

-

Treatment: Once tumors are established, mice are randomized into treatment groups (e.g., control, 5-ASA, 5-ASA + GW9662). 5-ASA (e.g., 50 mM) is administered daily.[1]

-

Monitoring: Tumor volume and mouse weight are measured regularly for the duration of the study (e.g., 21 days).[1]

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, protein expression).

-

Conclusion and Future Directions

The evidence strongly supports that the antineoplastic effects of 5-ASA in the intestine are, to a large extent, mediated by the activation of PPARγ.[1][2][4] This activation leads to the inhibition of cancer cell proliferation and the induction of apoptosis. The PPARγ-dependent mechanism provides a strong rationale for the chemopreventive benefits of 5-ASA observed in IBD patients.[1]

For drug development professionals, these findings highlight PPARγ as a viable therapeutic target for CRC prevention and treatment. The local action of 5-ASA in the colon, which minimizes systemic side effects, is a significant advantage.[7] Future research should focus on developing novel, highly potent, and topically-acting PPARγ ligands that can maximize antineoplastic efficacy while maintaining a favorable safety profile. Further investigation into the precise downstream targets of the 5-ASA/PPARγ axis will also be crucial for a complete understanding of its anticancer mechanism.

References

- 1. The 5-aminosalicylic acid antineoplastic effect in the intestine is mediated by PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 5-aminosalicylic acid antineoplastic effect in the intestine is mediated by PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-ASA Affects Cell Cycle Progression in Colorectal Cells by Reversibly Activating a Replication Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-ASA inhibits epithelial β-catenin activation in chronic ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Dawn of a Targeted Therapy: An In-depth Technical Guide to the Discovery and Evolution of 5-ASA Compounds in Ulcerative Colitis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the journey of 5-aminosalicylic acid (5-ASA) compounds, from their serendipitous discovery to their current status as a cornerstone in the management of mild to moderate ulcerative colitis (UC). We delve into the pivotal experiments that unraveled their mechanism of action, the evolution of sophisticated drug delivery systems, and the key clinical data that underscore their therapeutic efficacy. This document is intended to be a thorough resource, providing detailed experimental context and quantitative data to inform ongoing research and drug development in the field of inflammatory bowel disease (IBD).

The Genesis of a Treatment: From Rheumatoid Arthritis to Ulcerative Colitis

The story of 5-ASA in ulcerative colitis begins not with a direct search for a colitis treatment, but with the investigation of rheumatoid arthritis in the 1930s.[1][2] Believing that rheumatoid arthritis had an infectious etiology, researchers aimed to develop a drug that combined antibacterial and anti-inflammatory properties.[1] This led to the synthesis of sulfasalazine, a compound linking the sulfonamide antibiotic sulfapyridine to 5-aminosalicylic acid (5-ASA) via an azo bond.[3][4] While its efficacy in rheumatoid arthritis was being explored, a serendipitous observation revealed its significant benefit in patients who also suffered from ulcerative colitis.[1][5] For many years, sulfasalazine was the primary treatment for UC, though its use was often limited by side effects attributable to the sulfapyridine moiety.[6][7]

A pivotal breakthrough came in the 1970s with the elegant studies of Azad Khan and Sidney Truelove. Through a series of clinical investigations using retention enemas, they demonstrated that the therapeutic benefit of sulfasalazine in ulcerative colitis was derived exclusively from the 5-ASA component, while the sulfapyridine portion was responsible for the majority of the adverse effects.[1] This discovery fundamentally shifted the paradigm of UC treatment and spurred the development of new formulations designed to deliver 5-ASA directly to the colon while minimizing systemic absorption and the side effects of sulfapyridine.[7]

The Evolution of Colonic Delivery: A Tale of Pharmaceutical Innovation

The primary challenge in developing sulfapyridine-free 5-ASA formulations was preventing the premature absorption of 5-ASA in the upper gastrointestinal tract.[8][9] This led to the development of several innovative drug delivery strategies, broadly categorized as prodrugs and controlled-release formulations.

Prodrug Formulations

The prodrug approach mimics the structure of sulfasalazine by linking 5-ASA to a carrier molecule via an azo bond. This bond is resistant to digestion in the upper GI tract but is cleaved by azoreductase enzymes produced by colonic bacteria, releasing the active 5-ASA in the large intestine.[3][10]

-

Olsalazine: This formulation consists of two 5-ASA molecules joined by an azo bond.

-

Balsalazide: In this prodrug, 5-ASA is linked to an inert carrier molecule, 4-aminobenzoyl-beta-alanine.

Controlled-Release Formulations

These formulations utilize various pharmaceutical technologies to delay the release of 5-ASA until it reaches the more distal parts of the gastrointestinal tract.

-

pH-Dependent Release (Eudragit-S and Eudragit-L Coatings): These formulations are coated with acrylic-based resins that dissolve only at a specific pH. Eudragit-L dissolves at a pH of 6 or higher, found in the distal small intestine, while Eudragit-S requires a pH of 7 or higher, typical of the terminal ileum and colon.[10][11]

-

Time-Dependent Release (Ethylcellulose-coated Microgranules): These formulations consist of microgranules of 5-ASA coated with a semi-permeable ethylcellulose membrane. The release of 5-ASA is controlled by the gradual diffusion of the drug through this membrane as it travels down the GI tract.[12]

-

Multi-Matrix System (MMX): This technology combines a pH-dependent coating with a lipophilic and hydrophilic matrix. This allows for a delayed and prolonged release of 5-ASA throughout the colon.[3][10]

The following diagram illustrates the evolutionary path of 5-ASA delivery systems.

Mechanism of Action: A Multi-faceted Anti-inflammatory Effect

The precise mechanism of action of 5-ASA is complex and not fully elucidated, but it is known to exert its anti-inflammatory effects through multiple pathways, primarily topically on the colonic mucosa.[10][13]

Key proposed mechanisms include:

-

Inhibition of Pro-inflammatory Mediators: 5-ASA inhibits the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of prostaglandins and leukotrienes, which are key mediators of inflammation.[3][8]

-

Scavenging of Reactive Oxygen Species (ROS): 5-ASA acts as an antioxidant, neutralizing harmful free radicals that contribute to mucosal damage in ulcerative colitis.[14]

-

Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. 5-ASA has been shown to inhibit the activation of NF-κB, leading to a downregulation of inflammatory cytokine production.[10]

-

Activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ): PPAR-γ is a nuclear receptor that plays a key role in regulating inflammation in the colon. 5-ASA can bind to and activate PPAR-γ, leading to anti-inflammatory effects.[11][15]

The following diagrams depict the signaling pathways influenced by 5-ASA.

Experimental Protocols: Unraveling Efficacy and Mechanism

The understanding of 5-ASA's role in ulcerative colitis is built upon a foundation of rigorous preclinical and clinical research.

Preclinical Evaluation

Animal Models of Colitis: Chemically induced models of colitis in rodents are crucial for the initial efficacy testing of new 5-ASA formulations.[16][17]

-

Dextran Sulfate Sodium (DSS)-induced Colitis: Administration of DSS in the drinking water of mice or rats induces an acute or chronic colitis that histologically resembles human ulcerative colitis.[18] Efficacy is typically assessed by monitoring body weight, stool consistency, rectal bleeding, and colon length. Histological scoring of inflammation and measurement of myeloperoxidase (MPO) activity in the colonic tissue serve as key endpoints.[19]

-

2,4,6-Trinitrobenzenesulfonic Acid (TNBS)-induced Colitis: Intrarectal administration of TNBS in ethanol induces a T-cell mediated colitis.[15] This model is also widely used to evaluate the anti-inflammatory effects of 5-ASA compounds.

In Vitro Assays: Cell-based assays are instrumental in elucidating the molecular mechanisms of 5-ASA.

-

Cell Viability and Proliferation Assays (e.g., MTT Assay): These assays are used to assess the cytotoxic effects of 5-ASA and its impact on the proliferation of intestinal epithelial cells.[14]

-

Cytokine Production Assays (e.g., ELISA): These assays quantify the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) by immune cells or intestinal epithelial cells in response to inflammatory stimuli, and the inhibitory effect of 5-ASA.[20]

-

Reporter Gene Assays: These assays are used to study the effect of 5-ASA on the activity of transcription factors like NF-κB and PPAR-γ.[15]

Clinical Trial Design

The clinical development of 5-ASA formulations has followed a standardized approach to establish their efficacy and safety.

-

Study Population: Clinical trials typically enroll adult patients with a confirmed diagnosis of mild to moderately active ulcerative colitis.[21] Disease activity is assessed using validated scoring systems such as the Ulcerative Colitis Disease Activity Index (UCDAI) or the Mayo Score.

-

Study Design: Most pivotal trials are randomized, double-blind, placebo-controlled, or active-comparator studies.

-

Treatment and Dosage: Studies evaluate different dosages of the 5-ASA formulation, often comparing them to placebo or an existing standard of care.

-

Primary Endpoints: The primary efficacy endpoint is typically the induction of clinical remission, defined as a significant reduction in disease activity scores.[3] Endoscopic remission, assessed by sigmoidoscopy or colonoscopy, is another critical endpoint.[3]

-

Safety and Tolerability: A comprehensive assessment of adverse events is a key component of all clinical trials.

The following diagram provides a generalized workflow for the clinical evaluation of a new 5-ASA formulation.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials evaluating various 5-ASA compounds for the induction and maintenance of remission in ulcerative colitis.

Table 1: Efficacy of Oral 5-ASA Formulations for Induction of Remission in Active Ulcerative Colitis

| Formulation | Daily Dose | Remission Rate (5-ASA) | Remission Rate (Placebo) | Number of Studies |

| Various | ≥ 2.0 g | 21-46% | 7-24% | 11 |

| MMX Mesalamine | 2.4 g | 37.2% | 17.5% | 1 |

| MMX Mesalamine | 4.8 g | 35.1% | 17.5% | 1 |

Data compiled from multiple sources.[8]

Table 2: Efficacy of Oral 5-ASA Formulations for Maintenance of Remission in Quiescent Ulcerative Colitis

| Formulation | Daily Dose | Relapse Rate (5-ASA) | Relapse Rate (Placebo) | Number of Studies |

| Various | ≥ 2.0 g | 21-36% | 35-58% | 11 |

| Pentasa® | 4 g | 36% | 62% | 1 |

Data compiled from multiple sources.[8][12]

Table 3: Pharmacokinetic Properties of 5-ASA and its Metabolite, N-acetyl-5-ASA

| Parameter | 5-ASA | N-acetyl-5-ASA |

| Half-life | 0.5 - 1.5 hours | 5 - 10 hours |

| Systemic Bioavailability (from colon) | Low | Higher than 5-ASA |

| Primary Route of Elimination | Renal (as N-acetyl-5-ASA) | Renal |

Data compiled from multiple sources.

Conclusion and Future Directions

The journey of 5-ASA compounds from a serendipitous discovery to a mainstay of ulcerative colitis therapy is a testament to the power of clinical observation and pharmaceutical innovation. The development of sophisticated delivery systems has enabled the targeted delivery of this effective anti-inflammatory agent to the site of disease, thereby maximizing efficacy and minimizing side effects. While the precise molecular mechanisms of 5-ASA are still being fully elucidated, its multifaceted effects on inflammatory pathways are well-established.

Future research in this area will likely focus on further optimizing drug delivery to specific segments of the colon, personalizing treatment based on patient-specific factors such as the gut microbiome, and exploring the potential of 5-ASA in the chemoprevention of colitis-associated colorectal cancer. The continued investigation of this "old drug" promises to yield new insights and further improve the management of ulcerative colitis for patients worldwide.

References

- 1. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-ASA Chronotherapy for Ulcerative Colitis · Info for Participants · Clinical Trial 2025 | Power | Power [withpower.com]

- 3. researchgate.net [researchgate.net]

- 4. What dose of 5-aminosalicylic acid (mesalazine) in ulcerative colitis? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.hud.ac.uk [pure.hud.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Stork: Oral 5-ASA therapy in ulcerative colitis: what are the implications of the new formulations? [storkapp.me]

- 8. Clinical Pharmacology of 5-ASA Compounds in Inflammatory Bowel Disease | Abdominal Key [abdominalkey.com]

- 9. Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mesalazine preparations for the treatment of ulcerative colitis: Are all created equal? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Protective Effect of 5-Aminosalicylic Acid against Non-Steroidal Anti-Inflammatory Drug-Induced Injury through Free Radical Scavenging in Small Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. Animal models of ulcerative colitis and their application in drug research - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acute murine colitis reduces colonic 5-aminosalicylic acid metabolism by regulation of N-acetyltransferase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vivo Evaluation of 5-ASA Colon-Specific Tablets Using Experimental-Induced Colitis Rat Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. Oral 5‐aminosalicylic acid for induction of remission in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Oral 5‐aminosalicylic acid for induction of remission in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. login.medscape.com [login.medscape.com]

The Role of 5-Aminosalicylate in Colorectal Cancer Chemoprevention: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminosalicylic acid (5-ASA), a cornerstone in the management of inflammatory bowel disease (IBD), has garnered significant attention for its potential role in the chemoprevention of colorectal cancer (CRC), particularly in the context of colitis-associated cancer. This technical guide provides an in-depth overview of the molecular mechanisms underpinning the anti-neoplastic properties of 5-ASA, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visual representations of the critical signaling pathways involved. Evidence suggests that 5-ASA exerts its chemopreventive effects through a multi-faceted approach, including the modulation of inflammatory pathways, inhibition of cell proliferation, induction of apoptosis, and regulation of key signaling cascades such as Wnt/β-catenin, NF-κB, and PPAR-γ. This guide is intended to be a comprehensive resource for researchers and professionals in the field of oncology and drug development, facilitating a deeper understanding of 5-ASA's role in CRC chemoprevention and informing future research and therapeutic strategies.

Introduction

Colorectal cancer (CRC) remains a significant global health challenge, and its incidence is notably elevated in individuals with chronic inflammatory conditions of the colon, such as ulcerative colitis and Crohn's disease.[1] Chemoprevention, the use of natural or synthetic agents to suppress or reverse carcinogenesis, represents a promising strategy to mitigate CRC risk in high-risk populations. 5-Aminosalicylic acid (5-ASA), also known as mesalazine, is an anti-inflammatory agent widely prescribed for IBD.[1] Beyond its established anti-inflammatory effects, a growing body of evidence from epidemiological, preclinical, and clinical studies suggests a protective role for 5-ASA against the development of CRC.[2][3] This document aims to provide a detailed technical examination of the mechanisms, data, and methodologies related to the chemopreventive action of 5-ASA in colorectal cancer.

Mechanisms of Action

The chemopreventive effects of 5-ASA are not attributed to a single mechanism but rather to a constellation of interconnected molecular actions that collectively inhibit tumorigenesis. These mechanisms can be broadly categorized as anti-inflammatory effects and direct anti-neoplastic effects on epithelial cells.

Anti-inflammatory Mechanisms